(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-5-9-24(10-6-14)13-17-18(25)11-15(2)20-21(26)19(27-22(17)20)12-16-3-7-23-8-4-16/h3-4,7-8,11-12,14,25H,5-6,9-10,13H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXXSUWBGGOEH-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC=NC=C4)C3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC=NC=C4)/C3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a hydroxyl group, a piperidine side chain, and a pyridine ring, suggests significant potential for various biological activities. This article reviews the compound's biological activity, including its therapeutic applications and mechanisms of action.
Structural Overview
The molecular formula of the compound is with a molecular weight of 364.4 g/mol. The presence of multiple functional groups enhances its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 903865-92-9 |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections. The compound's structural similarity to known antimicrobial agents enhances its therapeutic prospects.
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory activity in preclinical models. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its effects on neurodegenerative disorders, with findings indicating that it may protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors, including G-protein-coupled receptors (GPCRs), which play crucial roles in mediating cellular responses.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant capacity, allowing it to scavenge free radicals and protect cells from oxidative damage.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent.
- Neuroprotection in vitro : A cell culture study demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress.
Comparison with Similar Compounds
Hypothesized Bioactivity :
- The pyridin-4-ylmethylene group may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors.
- The 4-methylpiperidine moiety could reduce first-pass metabolism via steric shielding of the nitrogen atom, extending half-life .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Benzofuran Formation : Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methylbenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the (Z)-configured benzylidene intermediate .
Piperidine Substitution : Introduction of the 4-methylpiperidin-1-ylmethyl group via nucleophilic substitution or Mannich reaction, using reagents like 4-methylpiperidine and formaldehyde under controlled pH .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | NaOH, EtOH, 80°C, 6h | 65–70 | ≥95 | |
| 2 | 4-Methylpiperidine, HCHO, pH 8–9 | 50–55 | ≥90 |
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical Confirmation :
- X-ray Crystallography : Resolves (Z)-configuration via bond angles and spatial arrangement of substituents .
- NOESY NMR : Detects spatial proximity of protons (e.g., benzylidene H and pyridine H) to confirm (Z)-isomer dominance .
- Purity Assessment :
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:
- Byproduct Mitigation :
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation :
- Case Study : A 2024 study resolved conflicting NOESY signals by re-examining solvent effects (DMSO-d₆ vs. CDCl₃) on proton coupling .
Q. What strategies prevent degradation of the compound during long-term stability studies?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Case Study : A 2025 study combined MD and DFT to explain preferential (Z)-isomer binding to DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
